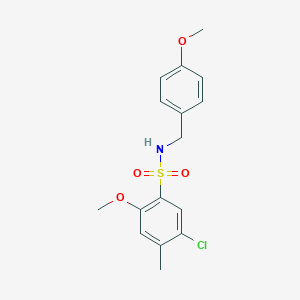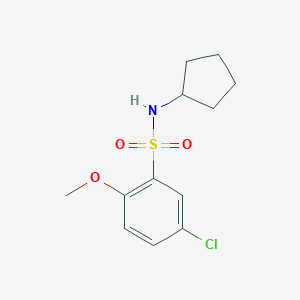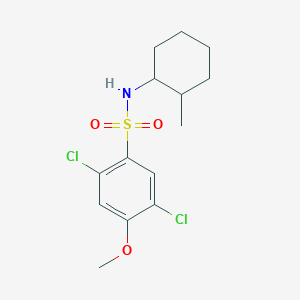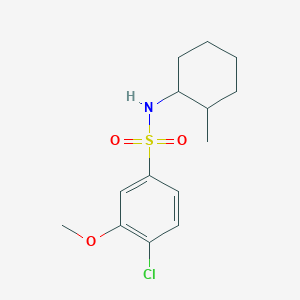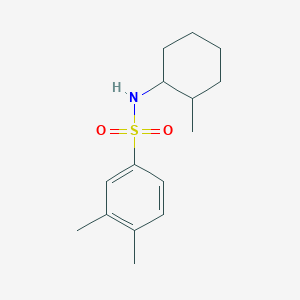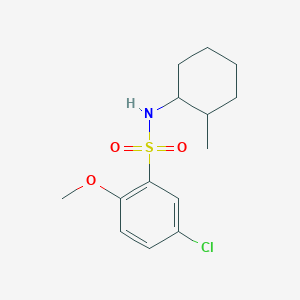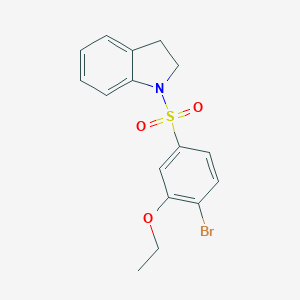
1-Bromo-2-ethoxy-4-(indolinylsulfonyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Bromo-3-ethoxybenzenesulfonyl)-2,3-dihydro-1H-indole is a synthetic organic compound that belongs to the class of sulfonyl indoles This compound is characterized by the presence of a bromine atom, an ethoxy group, and a benzenesulfonyl group attached to the indole ring
Preparation Methods
The synthesis of 1-Bromo-2-ethoxy-4-(indolinylsulfonyl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-bromo-3-ethoxybenzenesulfonyl chloride and 2,3-dihydro-1H-indole.
Reaction Conditions: The 4-bromo-3-ethoxybenzenesulfonyl chloride is reacted with 2,3-dihydro-1H-indole in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction is typically carried out at room temperature.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(4-Bromo-3-ethoxybenzenesulfonyl)-2,3-dihydro-1H-indole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives. For example, oxidation can lead to the formation of sulfoxides or sulfones.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Bromo-3-ethoxybenzenesulfonyl)-2,3-dihydro-1H-indole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Bromo-2-ethoxy-4-(indolinylsulfonyl)benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to changes in cellular processes. The exact pathways involved can vary and are the subject of ongoing research.
Comparison with Similar Compounds
1-(4-Bromo-3-ethoxybenzenesulfonyl)-2,3-dihydro-1H-indole can be compared with other sulfonyl indoles and brominated indoles. Similar compounds include:
1-(4-Bromo-3-methoxybenzenesulfonyl)-2,3-dihydro-1H-indole: This compound has a methoxy group instead of an ethoxy group.
1-(4-Bromo-3-chlorobenzenesulfonyl)-2,3-dihydro-1H-indole: This compound has a chlorine atom instead of an ethoxy group.
Properties
Molecular Formula |
C16H16BrNO3S |
|---|---|
Molecular Weight |
382.3 g/mol |
IUPAC Name |
1-(4-bromo-3-ethoxyphenyl)sulfonyl-2,3-dihydroindole |
InChI |
InChI=1S/C16H16BrNO3S/c1-2-21-16-11-13(7-8-14(16)17)22(19,20)18-10-9-12-5-3-4-6-15(12)18/h3-8,11H,2,9-10H2,1H3 |
InChI Key |
ODTDSBXZMOXLIY-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1)S(=O)(=O)N2CCC3=CC=CC=C32)Br |
Canonical SMILES |
CCOC1=C(C=CC(=C1)S(=O)(=O)N2CCC3=CC=CC=C32)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-1-[(4-propoxynaphthyl)sulfonyl]indoline](/img/structure/B288251.png)
![1-[(4,5-dichloro-2-methylphenyl)sulfonyl]-1H-imidazole](/img/structure/B288254.png)
![1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(4-CHLORO-3-ETHOXYBENZENESULFONYL)PIPERAZINE](/img/structure/B288257.png)
![4-{[4-(1,3-Benzodioxol-5-ylmethyl)-1-piperazinyl]sulfonyl}-2,5-dichlorophenyl ethyl ether](/img/structure/B288258.png)
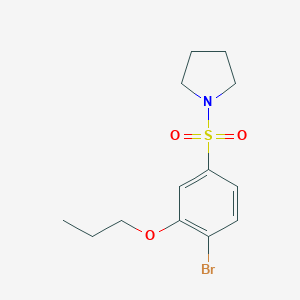
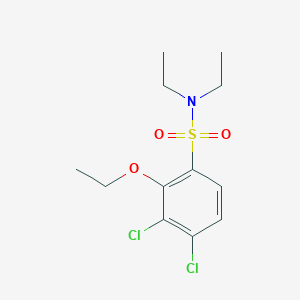
![4-[(3,5-Dimethyl-1-piperidinyl)sulfonyl]-2-methylphenyl ethyl ether](/img/structure/B288270.png)
